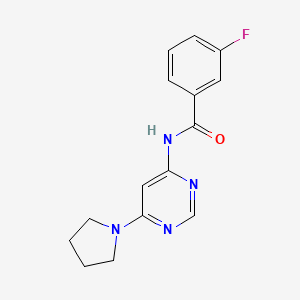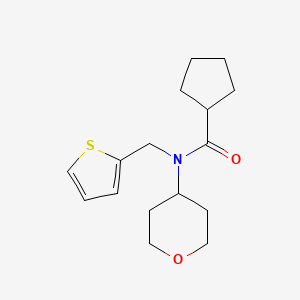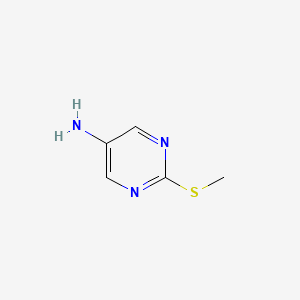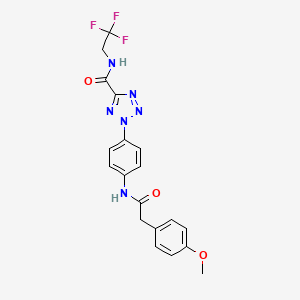![molecular formula C15H15N3O6S B2601686 N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 400080-31-1](/img/structure/B2601686.png)
N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not outlined in the search results .科学的研究の応用
Antioxidant Properties and Solvent Use in Biomedical Research
Dimethyl sulfoxide (DMSO) is known for its unique amphiphilic properties, making it a valuable solvent in biomedical research. It has the ability to dissolve lipophilic compounds and is miscible with water. Studies have explored its antioxidant properties, particularly its efficacy in reducing lipid peroxidation and protein oxidation in rat brain homogenates. This highlights its potential use in developing new antioxidants with neuroprotective properties, despite its dual role as both an antioxidant and pro-oxidant under different conditions (Sanmartín-Suárez et al., 2011).
Sulfamate Modifications in Nucleic Acids for Therapeutic Applications
Research into sulfamide- and 3′-N-sulfamate-modified DNA provides insights into their conformational properties and binding behaviors, which are critical for therapeutic applications. Modifications with sulfamate groups have shown to influence the stability of DNA duplexes, offering promising routes for the development of novel nucleic acid-based therapeutics. This includes the potential for these modifications to serve as neutral replacements for the phosphodiester group in nucleic acids, opening doors to innovative treatments (Fettes et al., 2002).
Antimetastatic Effects of Sulfamate Inhibitors
Sulfamate carbonic anhydrase inhibitors have been identified as having significant specificity and potency against tumor-associated isozymes. These compounds have demonstrated positive responses in vitro for tumor cell migration and spreading. Specifically, sulfamates targeting carbonic anhydrase IX/XII isoforms have shown promise in antimetastatic therapy, particularly in reducing metastatic tumor burden in breast carcinoma models without adversely affecting primary tumor growth or overall condition (Gieling et al., 2012).
Advanced Oxidation Processes for Environmental Remediation
The use of advanced oxidation processes (AOPs) for the degradation of environmental pollutants, such as nitrobenzene, illustrates the application of dimethyl sulfoxide (DMSO)-related chemistry in environmental sciences. Studies have focused on the activation of peroxymonosulfate by catalytic systems for the efficient removal of nitrobenzene, highlighting the role of high-valent metal-oxo species and the potential of these systems in treating industrial wastewater containing nitrobenzene homologues (Zheng et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-5-3-4-11(10-14)15(19)16-12-6-8-13(9-7-12)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUOHZQYOAGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)




![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601610.png)
![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)



![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2601622.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)
